

In-Depth Technical Guide: FTO-IN-1 TFA (CAS Number: 2797619-81-7)

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Compound of Interest

Compound Name: FTO-IN-1 TFA

Cat. No.: B8191618

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FTO-IN-1 TFA is the trifluoroacetic acid salt of FTO-IN-1, a potent inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA.

Dysregulation of FTO activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of **FTO-IN-1 TFA**, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers in their exploration of **FTO-IN-1 TFA** as a chemical probe to investigate FTO biology and as a potential starting point for drug discovery programs.

Chemical and Physical Properties

FTO-IN-1 TFA is the trifluoroacetic acid salt form of FTO-IN-1, which offers enhanced water solubility and stability for research purposes.^[1]

Property	Value
Compound Name	FTO-IN-1 TFA
CAS Number	2797619-81-7
Molecular Formula	C ₂₀ H ₁₇ Cl ₂ F ₃ N ₄ O ₄
Molecular Weight	505.27 g/mol
Appearance	Solid
Purity	Typically >98%
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability
Chemical Structure	2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide;trifluoroacetic acid

Table 1: Chemical and Physical Properties of **FTO-IN-1 TFA**.

Biological Activity and Mechanism of Action

FTO-IN-1 is a potent inhibitor of the FTO enzyme, with a reported IC₅₀ of less than 1 μM.^{[1][2]} The primary mechanism of action of FTO-IN-1 is the inhibition of the N6-methyladenosine (m6A) demethylase activity of FTO. By inhibiting FTO, FTO-IN-1 leads to an increase in the global levels of m6A methylation on RNA, which in turn affects various aspects of RNA metabolism, including splicing, stability, and translation.

In Vitro Enzyme Inhibition

At a concentration of 50 μM, FTO-IN-1 has been shown to inhibit FTO enzyme activity by 62%.^{[1][2]}

Compound	Concentration (μM)	% Inhibition of FTO Activity
FTO-IN-1	50	62%

Table 2: In Vitro Inhibition of FTO Enzyme Activity by FTO-IN-1.[\[1\]](#)[\[2\]](#)

Cellular Activity

FTO-IN-1 has demonstrated cytotoxic effects in various cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (μM)
SCLC-21H	Small Cell Lung Cancer	2.1
RH30	Rhabdomyosarcoma	5.3
KP3	Pancreatic Cancer	5.6

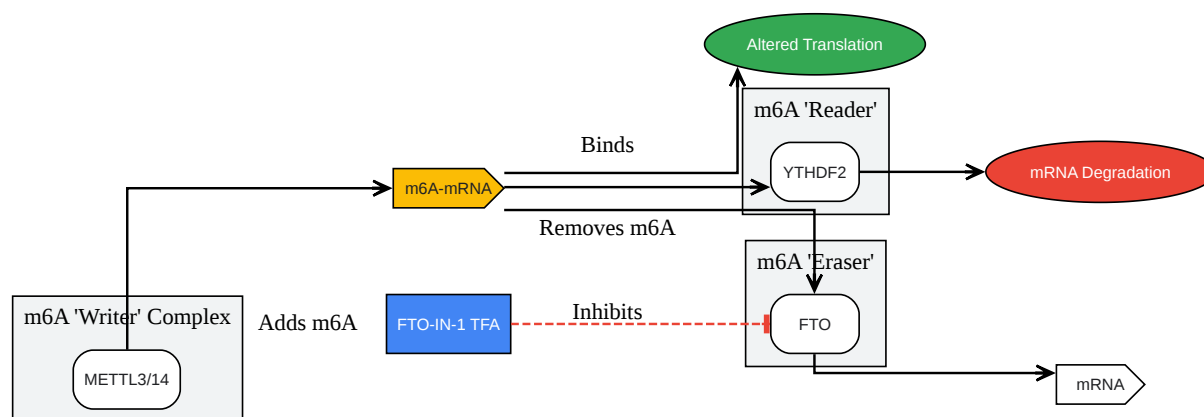
Table 3: Cellular Viability IC₅₀ Values of FTO-IN-1 in Cancer Cell Lines.[\[1\]](#)[\[2\]](#)

Signaling Pathways

The inhibition of FTO by **FTO-IN-1 TFA** can modulate several key signaling pathways implicated in cancer progression. The primary mechanism involves the alteration of m6A levels in the transcripts of crucial signaling proteins.

FTO and m6A Demethylation Pathway

FTO is a key "eraser" of the m6A modification on RNA. Inhibition of FTO by **FTO-IN-1 TFA** leads to the accumulation of m6A on target mRNAs, which can then be recognized by "reader" proteins (e.g., YTHDF2) that mediate their degradation or altered translation. This process can affect the expression of numerous oncogenes and tumor suppressors.

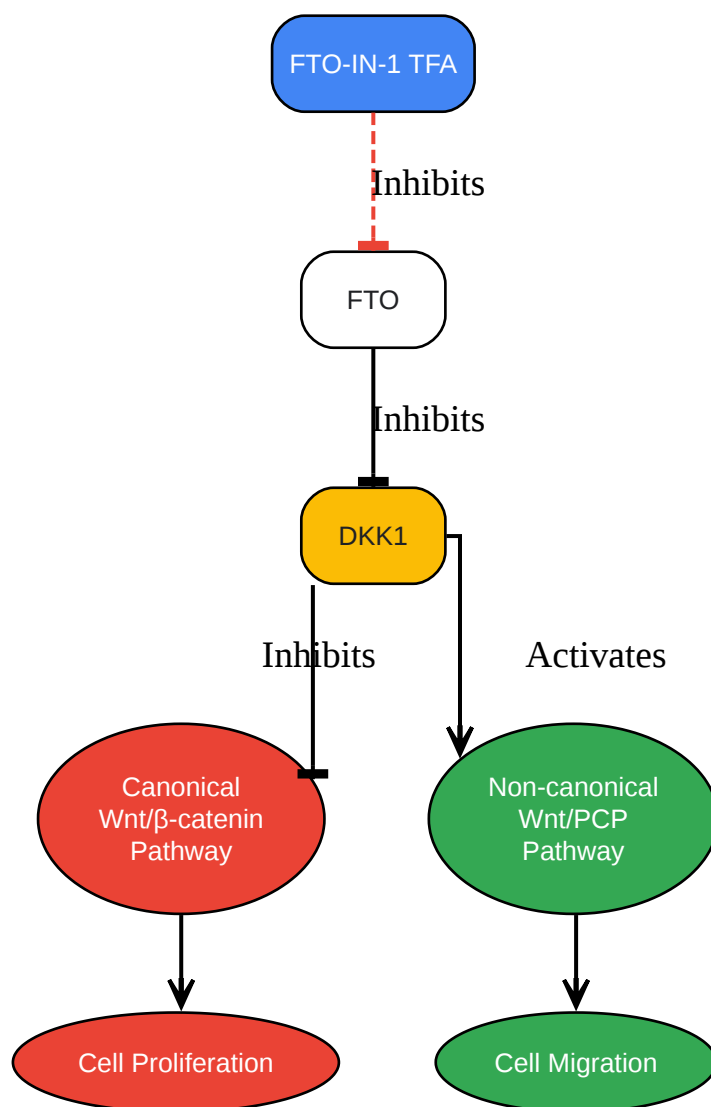


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FTO-mediated m6A demethylation pathway and its inhibition.

FTO and Wnt Signaling Pathway

Emerging evidence suggests a role for FTO in the regulation of the Wnt signaling pathway. Depletion of FTO has been shown to upregulate the Wnt antagonist DKK1, leading to the inhibition of the canonical Wnt/ β -catenin pathway and the activation of the non-canonical Wnt/PCP pathway. Therefore, **FTO-IN-1 TFA** may exert its anti-cancer effects in part through the modulation of Wnt signaling.



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Proposed role of FTO inhibition in modulating Wnt signaling.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of FTO inhibitors like **FTO-IN-1 TFA**. These should be optimized for specific experimental conditions.

In Vitro FTO Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a fluorescently labeled m6A-containing RNA substrate.

Materials:

- Recombinant human FTO protein
- Fluorescently labeled m6A RNA substrate
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 μ M $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$, 1 mM α -ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA
- **FTO-IN-1 TFA** (or other test compounds) dissolved in DMSO
- 384-well black plates
- Plate reader capable of fluorescence detection

Procedure:

- Prepare serial dilutions of **FTO-IN-1 TFA** in DMSO.
- Add test compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Add recombinant FTO enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding the fluorescently labeled m6A RNA substrate.
- Incubate the plate for 1-2 hours at 37°C, protected from light.
- Measure the fluorescence intensity using a plate reader.
- Calculate the percent inhibition relative to the vehicle control and determine the IC_{50} value.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of **FTO-IN-1 TFA** on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., SCLC-21H, RH30, KP3)
- Complete cell culture medium
- **FTO-IN-1 TFA** dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear plates
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of **FTO-IN-1 TFA** or DMSO (vehicle control) for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cellular m6A Quantification (Dot Blot Assay)

This assay is used to determine the global m6A levels in cellular RNA following treatment with an FTO inhibitor.

Materials:

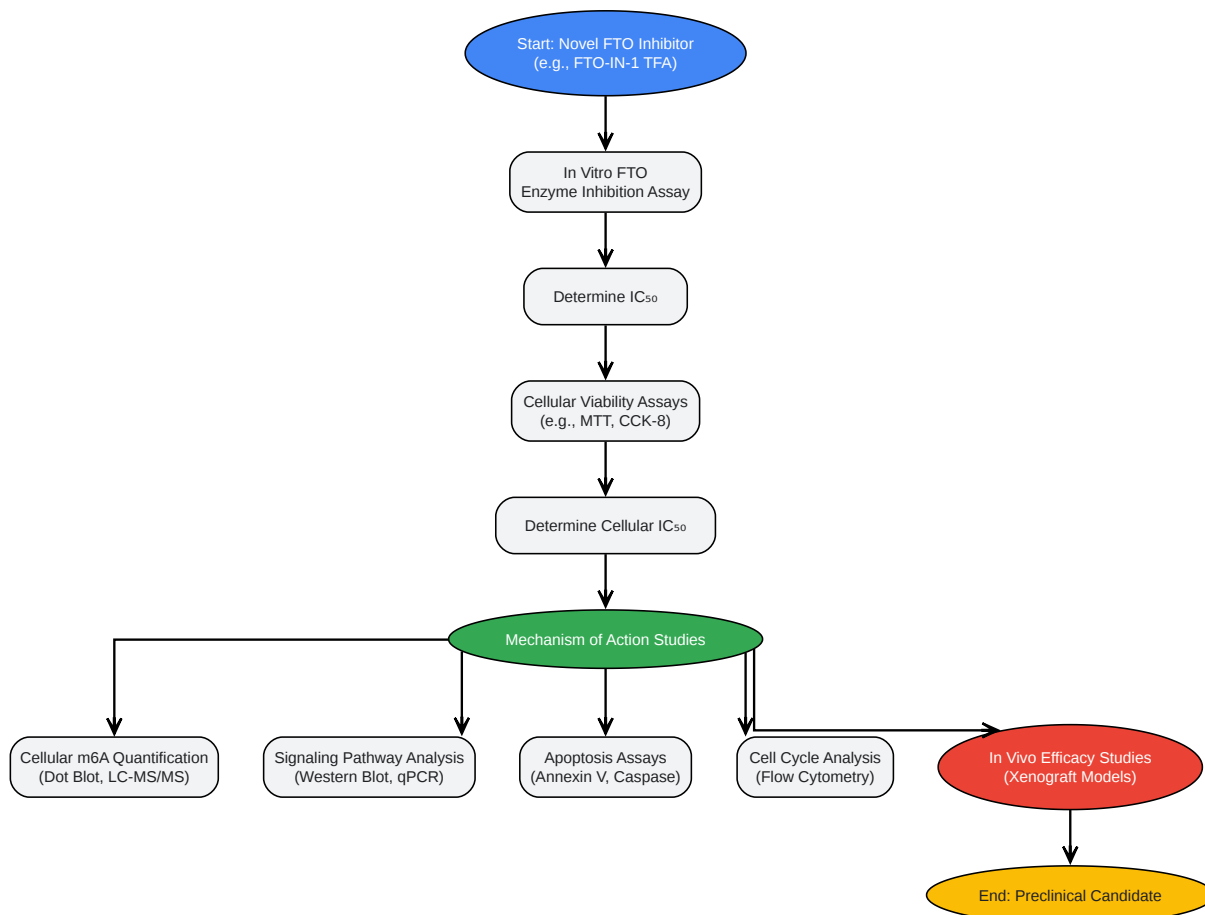
- Treated and untreated cells
- Total RNA isolation kit
- mRNA purification kit (optional)
- Anti-m6A antibody
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Nylon membrane
- UV crosslinker

Procedure:

- Treat cells with **FTO-IN-1 TFA** or vehicle control for the desired time.
- Isolate total RNA and, if desired, purify mRNA.
- Serially dilute the RNA samples and spot them onto a nylon membrane.
- Crosslink the RNA to the membrane using a UV crosslinker.
- Block the membrane and then incubate with the anti-m6A primary antibody.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Add the chemiluminescent substrate and image the blot.
- Quantify the dot intensity to determine the relative m6A levels. Methylene blue staining can be used as a loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel FTO inhibitor.



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Workflow for the evaluation of an FTO inhibitor.

Conclusion

FTO-IN-1 TFA is a valuable research tool for studying the biological functions of the FTO demethylase. Its potent inhibitory activity against FTO and its demonstrated cellular effects in cancer cell lines make it a useful probe for elucidating the role of m6A RNA methylation in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into **FTO-IN-1 TFA** and the broader field of epitranscriptomics. As our understanding of the intricate roles of FTO in disease continues to grow, selective and potent inhibitors like **FTO-IN-1 TFA** will be instrumental in the development of novel therapeutic strategies.

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